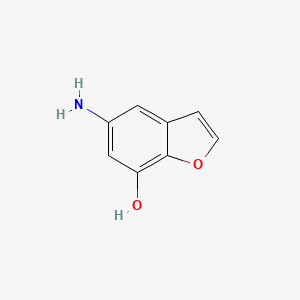

5-Amino-1-benzofuran-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO2 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

5-amino-1-benzofuran-7-ol |

InChI |

InChI=1S/C8H7NO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H,9H2 |

InChI Key |

LYHXKNHRCDBJQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 1 Benzofuran 7 Ol and Its Analogs

Retrosynthetic Analysis of the 5-Amino-1-benzofuran-7-ol Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnection would involve the formation of the furan (B31954) ring, a key step in any benzofuran (B130515) synthesis. This can be envisioned through an intramolecular cyclization of a suitably substituted benzene (B151609) derivative.

A plausible retrosynthetic pathway would start by disconnecting the C-O bond of the furan ring, leading back to a substituted 2-ethynylphenol (B1266645) or a related precursor. The amino and hydroxyl groups on the benzene ring could be introduced at an earlier stage or derived from other functional groups. For instance, a nitro group can be a precursor to the amino group via reduction, and a methoxy (B1213986) group can be a precursor to the hydroxyl group via demethylation.

Another strategic disconnection involves the formation of the C2-C3 bond of the furan ring. This could arise from the cyclization of an ortho-alkenylphenol. The substituents on the benzene ring would need to be installed on the starting phenol (B47542) derivative.

Considering the specific arrangement of the amino and hydroxyl groups at positions 5 and 7, a key intermediate would likely be a substituted resorcinol (B1680541) or hydroquinone (B1673460) derivative. The challenge lies in the regioselective functionalization of these precursors to install the necessary groups for the subsequent furan ring formation. For example, a plausible precursor could be a 2,4-dihydroxyaniline derivative, which would then need to be further functionalized to introduce the two-carbon unit required for the furan ring.

Classical and Modern Synthetic Approaches to Benzofurans and Aminobenzofurans

The synthesis of the benzofuran ring system can be broadly categorized into intramolecular cyclization strategies and metal-catalyzed coupling reactions. These approaches have been extensively developed and can be adapted for the synthesis of aminobenzofurans.

Intramolecular cyclization is a fundamental and widely used method for the construction of the benzofuran nucleus. These strategies typically involve the formation of the C-O bond or a C-C bond of the furan ring from a pre-functionalized benzene precursor.

One common approach is the acid-catalyzed cyclization of α-aryloxyketones or related compounds. While effective for simple benzofurans, this method may have limitations when dealing with sensitive functional groups like amines and hydroxyls present in the target molecule.

A more recent and versatile strategy involves the intramolecular cyclization of ortho-alkynylphenols. nih.gov This reaction can be promoted by various catalysts, including acids and transition metals. The required ortho-alkynylphenol precursors can be synthesized through Sonogashira coupling of an ortho-iodophenol with a terminal alkyne. nih.gov

Another powerful intramolecular cyclization method is the tandem SNAr/5-exo-trig cyclization. This approach has been successfully employed for the synthesis of 3-amino-2,3-dihydrobenzofurans from N-alkyl- and -arylimines derived from o-fluorobenzaldehydes. nih.gov While this leads to a dihydrobenzofuran, subsequent oxidation could potentially yield the aromatic benzofuran core.

A visible-light-promoted intramolecular reductive cyclization of appropriately substituted precursors offers a metal-free alternative for accessing dihydrobenzofurans, which can be precursors to benzofurans.

Furthermore, a Smiles rearrangement has been utilized to transform 4- and 5-hydroxybenzofurans into their corresponding amino derivatives, providing a potential route to the target scaffold if a suitable dihydroxybenzofuran can be synthesized. researchgate.net

| Cyclization Strategy | Precursor Type | Key Transformation | Ref. |

| Acid-catalyzed cyclization | α-aryloxyketones | Intramolecular hydroalkoxylation | nih.gov |

| Cyclization of o-alkynylphenols | o-alkynylphenols | Intramolecular hydroalkoxylation | nih.govnih.gov |

| Tandem SNAr/5-exo-trig cyclization | N-alkyl/arylimines of o-fluorobenzaldehydes | Nucleophilic aromatic substitution followed by cyclization | nih.gov |

| Smiles Rearrangement | Hydroxybenzofurans | Intramolecular nucleophilic aromatic substitution | researchgate.net |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Palladium, copper, and rhodium catalysts are particularly effective in mediating the formation of the benzofuran ring through various coupling and cyclization reactions.

Palladium catalysis is a cornerstone of modern organic synthesis and offers numerous routes to benzofurans. One of the most prominent methods is the palladium-catalyzed intramolecular O-arylation of a phenol with an ortho-vinyl or ortho-ethynyl group.

For instance, the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids has been shown to produce a variety of 2,3-disubstituted benzofurans. semanticscholar.org This method involves a C-H activation/oxidation tandem reaction. semanticscholar.org The synthesis of 7-arylbenzofuran derivatives has been achieved using this strategy, highlighting its potential for accessing substituted benzofurans. semanticscholar.org

Palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters provides a route to 3-acyl-2-aminobenzofurans. researchgate.net This reaction proceeds through the cleavage of an acyl-oxygen bond and an intramolecular oxyacylation to the cyano group. researchgate.net

Furthermore, palladium-catalyzed synthesis of dibenzofurans via phenol-directed C–H activation/C–O cyclization has been developed, demonstrating the power of palladium in facilitating intramolecular C-O bond formation. acs.org

| Palladium-Catalyzed Reaction | Starting Materials | Key Features | Ref. |

| Oxidative Annulation | Phenols and Alkenylcarboxylic Acids | C-H activation/oxidation tandem reaction | semanticscholar.org |

| Cycloisomerization | 2-(cyanomethyl)phenyl esters | Synthesis of 3-acyl-2-aminobenzofurans | researchgate.net |

| C–H Activation/C–O Cyclization | Phenols | Directs C-O bond formation | acs.org |

Copper catalysis offers a cost-effective and efficient alternative to palladium for the synthesis of benzofurans. Copper-catalyzed reactions often proceed under milder conditions and exhibit broad functional group tolerance.

A notable example is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This transformation involves a sequential nucleophilic addition of the phenol to the alkyne followed by oxidative cyclization. rsc.org This method is highly versatile, allowing for the use of a wide variety of phenols and alkynes to generate polysubstituted benzofurans. rsc.org

Copper-catalyzed intramolecular C-O bond formation has also been employed in the synthesis of benzofurans. For example, a one-pot approach starting from simple 1-aryl- or 1-alkylketones involves a regioselective iron(III)-catalyzed halogenation followed by a copper-mediated O-arylation. nih.gov

A copper-catalyzed one-pot reaction of substituted amines, salicylaldehydes, and calcium carbide (to generate alkynes in situ) has been reported to afford amino-substituted benzofuran skeletons in high yields. acs.org

| Copper-Catalyzed Reaction | Starting Materials | Key Features | Ref. |

| Aerobic Oxidative Cyclization | Phenols and Alkynes | One-pot, regioselective synthesis of polysubstituted benzofurans | rsc.org |

| Intramolecular O-Arylation | 1-Aryl/Alkylketones | Follows an initial iron-catalyzed halogenation | nih.gov |

| One-pot Three-component Reaction | Amines, Salicylaldehydes, Calcium Carbide | Direct synthesis of amino-substituted benzofurans | acs.org |

Rhodium catalysis, while less common than palladium or copper for benzofuran synthesis, offers unique reactivity and selectivity. Rhodium catalysts have been employed in annulation reactions to construct the benzofuran core.

For example, rhodium-catalyzed reactions of boronic acids with o-acylbenzaldehydes have been used to prepare 1,3-diarylisobenzofurans. Although this leads to an isobenzofuran, the strategy of using a rhodium catalyst for C-C bond formation and subsequent cyclization is relevant.

More directly applicable is the rhodium-catalyzed intramolecular cyclization of alkyne-tethered diazo compounds to synthesize 2-aminobenzofuran-3-enes via a carbene metathesis strategy. This method provides access to functionalized aminobenzofurans that can be further elaborated.

Metal-Catalyzed Coupling Reactions

Nickel-Catalyzed Processes

Nickel catalysis has emerged as a significant tool for the synthesis of benzofuran heterocycles, providing an affordable and environmentally more compatible alternative to precious metal catalysts. acs.orgthieme.de Researchers have developed a nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones to produce a variety of substituted 3-arylbenzofurans. thieme.de This method is effective for substrates with both electron-donating and electron-withdrawing groups, leading to the desired benzofuran derivatives in moderate to good yields. thieme.de The process generally involves an oxidative addition, cyclization via an intramolecular Heck reaction, and subsequent reductive elimination to form the final benzofuran product. acs.org

Table 1: Overview of Nickel-Catalyzed Benzofuran Synthesis

| Catalyst System | Starting Materials | Key Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Nickel Catalyst | Aryl Halides, Aryl Ketones | Intramolecular Nucleophilic Addition | Substituted 3-arylbenzofurans | thieme.de |

| Nickel Catalyst | Alkenes, Aryl Halides | Intramolecular Heck Reaction | Substituted benzofurans | acs.org |

Scandium-Catalyzed Cycloadditions

Scandium triflate (Sc(OTf)₃) has proven to be a highly effective Lewis acid catalyst for cycloaddition reactions that form aminobenzofuran structures. acs.orgnih.gov A notable application is the [4+1] cycloaddition of ortho-quinone methides (o-QMs), generated in situ from precursors like o-hydroxybenzhydryl alcohols, with isocyanides. acs.orgnih.govnih.gov This approach provides a direct and efficient pathway to 2-aminobenzofurans under mild conditions, with yields reaching up to 93%. nih.gov The reaction tolerates a range of functional groups on both the phenol and isocyanide components. nih.gov A similar strategy has been developed using 2-hydroxy-substituted para-quinone methides and isocyanides, also catalyzed by scandium triflate, to produce N-functionalized 2,3-disubstituted benzofurans. rsc.orgrsc.org The proposed mechanism involves the activation of the quinone methide by the scandium catalyst, followed by a 1,6-addition of the isocyanide, intramolecular cyclization, and subsequent isomerization to yield the benzofuran product. rsc.org

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies by combining multiple reaction steps into a single operation, thereby reducing waste, time, and resource consumption. Several such methods have been applied to the synthesis of benzofuran derivatives.

For instance, a one-pot, three-component synthesis has been reported involving o-hydroxy aldehydes, amines, and alkynes, catalyzed by copper iodide in an eco-friendly deep eutectic solvent (DES). acs.org This method produces amino-substituted benzofuran skeletons in good to excellent yields (70–91%). acs.org Another efficient one-pot approach utilizes substituted amines, salicylaldehydes, and calcium carbide (as an alkyne source) with a copper bromide catalyst to afford amino-substituted benzofurans in high yields. acs.org

More complex structures can also be assembled in this manner. A one-pot five-component reaction has been developed to create tetrazole-benzofuran hybrids. This process combines a Ugi-azide multicomponent reaction with a subsequent intramolecular cyclization catalyzed by a Palladium/Copper system, forming six new bonds in a single operation. rsc.org

Cycloaddition Reactions (e.g., [4+1] Cycloaddition)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds like benzofurans. The [4+1] cycloaddition, in particular, has been effectively employed for the de novo synthesis of the benzofuran ring. acs.org This strategy involves the reaction of a four-atom component, typically an ortho-quinone methide (o-QM), with a one-atom synthon. nih.govacs.org

Isocyanides are frequently used as the C1 synthon in these reactions, leading to the formation of 2-aminobenzofuran scaffolds. nih.govresearchgate.net These reactions are often catalyzed by Lewis acids, such as scandium triflate (Sc(OTf)₃), and proceed under mild conditions with high efficiency. nih.govresearchgate.net The o-QMs are versatile intermediates that can be generated in situ from stable precursors, enhancing the operational simplicity of the method. nih.govacs.org The reaction accommodates a wide scope of substrates, allowing for the synthesis of a diverse library of 3-aryl-2-aminobenzofurans. researchgate.net This methodology has been highlighted as a straightforward and efficient route for constructing the 2-aminobenzofuran core. nih.gov

Table 2: Examples of [4+1] Cycloaddition for Benzofuran Synthesis

| 4-Atom Component | 1-Atom Synthon | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| ortho-Quinone Methide | Isocyanide | Sc(OTf)₃ | 2-Aminobenzofuran | nih.gov |

| ortho-Quinone Methide | Terminal Alkyne | Cu(I) | 2,3-Disubstituted Benzofuran | acs.org |

| para-Quinone Methide | Isocyanide | Sc(OTf)₃ | N-functionalized 2,3-disubstituted benzofuran | rsc.orgrsc.org |

Green Chemistry Approaches in Benzofuran Synthesis

In line with the principles of green chemistry, several eco-friendly methods for benzofuran synthesis have been developed to minimize environmental impact. These approaches focus on using less hazardous solvents, catalyst-free conditions, and energy-efficient processes.

One notable example is the use of a deep eutectic solvent (DES), specifically choline (B1196258) chloride-ethylene glycol, as a green and biodegradable medium for the copper-catalyzed one-pot synthesis of benzofuran derivatives. acs.org DESs are known to stabilize polar intermediates and can accelerate chemical transformations. acs.org

Another green strategy is the use of electrochemical synthesis. A catalyst-free method for producing benzofuran derivatives has been demonstrated through the electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of barbituric acids in an aqueous phosphate (B84403) buffer solution. researchgate.net This method avoids the use of toxic solvents and catalysts, offering a simple and fast route to the target compounds. researchgate.net Furthermore, efforts have been made to adapt traditional palladium-catalyzed syntheses to undergraduate teaching laboratories by replacing hazardous solvents and reagents with greener alternatives, illustrating the practical application of green chemistry principles. researchgate.net

Specific Synthetic Pathways for this compound

While the above methods focus on constructing the benzofuran core, the synthesis of the specific target compound, this compound, requires strategies for introducing the amino and hydroxyl groups at the correct positions.

Strategies for Introducing Hydroxyl Functionality at the C-7 Position

The introduction of a hydroxyl group at the C-7 position of the benzofuran scaffold is a key synthetic challenge that is often addressed by constructing the heterocyclic ring from a precursor already containing the desired oxygen functionality. Direct C-H hydroxylation at the C-7 position of a pre-formed 5-aminobenzofuran is challenging due to the directing effects of the existing amino group and the furan oxygen, which typically favor functionalization at other positions. Therefore, synthetic strategies predominantly rely on the use of appropriately substituted phenolic precursors.

One of the most effective approaches begins with a 1,3-dihydroxybenzene (resorcinol) derivative. By using a resorcinol scaffold, the C-7 hydroxyl group (or a protected version) is incorporated into the molecular framework from the outset. For instance, a strategy analogous to the synthesis of 7-hydroxychroman-4-one can be envisioned, where a substituted resorcinol is first acylated and then cyclized to form the fused ring system researchgate.net.

A plausible synthetic pathway to this compound would start from 4-nitroresorcinol. The key steps would involve:

Protection of Phenolic Groups: Selective protection of one of the two hydroxyl groups may be necessary to control the regioselectivity of the subsequent cyclization steps.

Introduction of the Furan Ring Precursor: This is commonly achieved by O-alkylation of the phenolic hydroxyl group with a reagent containing a two-carbon unit, such as an α-haloketone or propargyl bromide. For example, reaction with chloroacetonitrile (B46850) followed by cyclization can form the benzofuran ring.

Cyclization: Various methods are available for the intramolecular cyclization to form the furan ring, including Perkin, McMurry, and copper- or palladium-catalyzed reactions nih.govorganic-chemistry.org.

Reduction of the Nitro Group: Once the 7-hydroxy-5-nitro-1-benzofuran core is established, the nitro group at the C-5 position can be reduced to the target amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl).

Another advanced strategy involves the aromatization of a cyclohexenone precursor. This method provides a pathway to highly substituted benzofurans. In one example, a 7-methoxybenzofuran (B1297906) derivative was synthesized via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidation of a cyclohexanone (B45756) intermediate, which created the aromatic benzene ring of the benzofuran system nih.gov. Adapting this to the target molecule would require the synthesis of a suitable cyclohexenone precursor bearing the necessary nitrogen and oxygen functionalities at the correct positions.

Chemoselective Functionalization Techniques

The presence of two nucleophilic sites in this compound—the C-5 amino group and the C-7 hydroxyl group—presents a significant challenge for selective functionalization. The relative reactivity of these groups is highly dependent on the reaction conditions, including the nature of the electrophile, solvent, temperature, and catalyst. Achieving chemoselectivity typically involves one of three main approaches: exploiting the intrinsic reactivity differences, using protecting groups, or employing specific catalytic systems.

Exploiting Inherent Reactivity:

Under neutral or slightly basic conditions, the amino group is generally more nucleophilic than the phenolic hydroxyl group. This inherent difference allows for selective N-functionalization. For instance, N-acylation can often be achieved preferentially over O-acylation using acylating agents like acetic anhydride (B1165640) or acyl chlorides under controlled conditions tsijournals.com.

Conversely, under strongly basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion, which can favor O-acylation or O-alkylation. The choice of base is critical in modulating this selectivity.

Catalytic Approaches:

Modern synthetic chemistry offers sophisticated catalytic methods to control chemoselectivity in molecules with multiple functional groups.

Enzymatic Catalysis: Lipases, such as Novozym 435, have demonstrated remarkable success in the chemoselective acetylation of aminophenols. These enzymes can selectively catalyze the acylation of the amino group while leaving the hydroxyl group untouched, operating under mild conditions acs.org. This method is highly attractive due to its high selectivity and environmentally friendly nature.

Organocatalysis: Certain organic catalysts can direct acylation to either the nitrogen or the oxygen atom. For example, in the acylation of amino alcohols with N-carbonylimidazoles, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to catalyze esterification (O-acylation), while pyridinium (B92312) ions can promote amidation (N-acylation) nih.gov.

Transition Metal Catalysis: Palladium-catalyzed carbonylation of aminophenols showcases how ligand and base selection can dictate the reaction outcome. Using a 1,3-bis(diphenylphosphino)propane (B126693) (dppp) ligand with K₂CO₃ as the base favors the formation of esters (O-carbonylation), whereas employing a 1,3-bis(diisobutylphosphino)propane ligand with DBU as the base leads to the formation of amides (N-carbonylation) acs.org.

The following table summarizes catalyst and reagent combinations for achieving chemoselective acylation, based on studies of analogous aminophenol systems.

| Reaction Type | Selective Functionalization | Catalyst/Reagent System | Key Conditions | Reference |

|---|---|---|---|---|

| Acetylation | N-Acetylation | Novozym 435 (Lipase) / Vinyl Acetate | Mild temperature, organic solvent | acs.org |

| Acylation | N-Acylation | Magnesium Chloride (MgCl₂) / Acetic Anhydride | Solvent-free, room temperature | tsijournals.com |

| Acylation | O-Acylation (Esterification) | DBU / N-Carbonylimidazole | Organocatalytic | nih.gov |

| Carbonylation | O-Carbonylation (Ester) | Pd-catalyst / dppp (B1165662) ligand / K₂CO₃ | Reaction with iodoarenes and CO | acs.org |

| Carbonylation | N-Carbonylation (Amide) | Pd-catalyst / di-isobutyl-ppp ligand / DBU | Reaction with iodoarenes and CO | acs.org |

Protecting Group Strategies:

When catalytic methods are unsuitable or unavailable, a classical and robust approach is the use of orthogonal protecting groups. This strategy involves:

Protection: One of the functional groups is selectively protected. For example, the amino group can be protected with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, which are stable under a wide range of conditions but can be removed with acid or base, respectively ug.edu.pl. The hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether.

Functionalization: The unprotected group is then modified as desired.

Deprotection: The protecting group is removed to reveal the original functionality.

The choice of protecting groups is critical and must be planned based on the stability of the groups to the subsequent reaction and deprotection conditions, ensuring that one group can be removed without affecting the other or the benzofuran core.

Spectroscopic Characterization Techniques for 5 Amino 1 Benzofuran 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional spectra, a complete assignment of all protons and carbons in 5-Amino-1-benzofuran-7-ol can be achieved.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected chemical shifts for the protons of this compound are influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, which increase electron density on the aromatic ring and typically shift ortho and para protons to a higher field (lower δ value) compared to unsubstituted benzofuran (B130515). libretexts.org The protons on the furan (B31954) ring (H-2 and H-3) are also distinct.

The spectrum would be expected to show signals for four distinct aromatic protons and the furan ring protons. The protons of the -NH₂ and -OH groups are also observable, though their signals can be broad and their chemical shifts can vary depending on solvent, concentration, and temperature.

Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.8 | Doublet (d) | J ≈ 2.2 Hz |

| H-3 | ~6.8 | Doublet (d) | J ≈ 2.2 Hz |

| H-4 | ~6.5 | Doublet (d) | J ≈ 1.8 Hz |

| H-6 | ~6.3 | Doublet (d) | J ≈ 1.8 Hz |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A |

| -OH | ~9.0 - 10.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts are highly sensitive to the electronic effects of substituents. For this compound, the carbons directly attached to the electron-donating -NH₂ and -OH groups (C-5 and C-7) are expected to be significantly shielded (shifted upfield). Other carbons in the benzene (B151609) ring will also be affected, particularly those ortho and para to the substituents. Carbons of the furan moiety also have characteristic shifts.

Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~145 |

| C-3 | ~102 |

| C-3a | ~140 |

| C-4 | ~105 |

| C-5 | ~142 |

| C-6 | ~98 |

| C-7 | ~148 |

| C-7a | ~120 |

To unambiguously assign the ¹H and ¹³C signals, especially in complex derivatives, a suite of 2D NMR experiments is employed. scielo.brresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a cross-peak would be expected between the furan protons H-2 and H-3. It would also show a correlation between the two meta-coupled protons on the benzene ring, H-4 and H-6, confirming their relationship. scielo.br

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It is invaluable for assigning carbon signals. For example, the proton signal at ~6.5 ppm (H-4) would show a cross-peak to the carbon signal at ~105 ppm (C-4), definitively linking them. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. It can be used to confirm assignments and provide conformational information. For example, a NOESY spectrum would show a correlation between the H-6 proton and the -NH₂ protons at C-5, as well as between the H-6 proton and the -OH proton at C-7, confirming their proximity on the ring. scielo.br

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound would be characterized by the distinct stretching vibrations of its hydroxyl, amino, and aromatic functionalities. libretexts.orgwpmucdn.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3500 - 3300 (two bands, medium) | N-H stretch (asymmetric & symmetric) | Primary Aromatic Amine (-NH₂) |

| ~3050 | C-H stretch | Aromatic C-H |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1600 & 1480 | C=C stretch (in-ring) | Aromatic Ring |

| 1335 - 1250 | C-N stretch | Aromatic Amine |

| ~1200 | C-O stretch | Phenolic C-O & Furan C-O-C |

The broadness of the O-H stretch is a result of intermolecular hydrogen bonding. docbrown.info Primary amines typically show two distinct N-H stretching bands, corresponding to asymmetric and symmetric vibrations. ucla.eduorgchemboulder.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) gives the molecular weight. This high-energy ion often fragments in a predictable manner, providing structural clues.

For this compound (C₈H₇NO₂), the molecular weight is 149.15 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at m/z = 149 due to the stability of the aromatic system. libretexts.org The fragmentation pattern would be a composite of the characteristic pathways for phenols, anilines, and the benzofuran core. docbrown.infomiamioh.edu

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Origin |

|---|---|---|

| 149 | [M]⁺˙ | Molecular Ion |

| 121 | [M - CO]⁺˙ | Loss of carbon monoxide (typical for phenols) |

| 122 | [M - HCN]⁺˙ | Loss of hydrogen cyanide (typical for anilines) |

| 93 | [M - CO - HCN]⁺˙ | Sequential loss of CO and HCN |

The loss of a stable carbon monoxide (CO) molecule (28 Da) is a characteristic fragmentation pathway for phenols. libretexts.orgdocbrown.info Aromatic amines often undergo fragmentation via the loss of hydrogen cyanide (HCN) (27 Da). miamioh.edu The benzofuran ring itself is quite stable, but can also lose CO. nist.govmassbank.eu

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental composition, as different combinations of atoms will have slightly different masses. For this compound, HRMS would be used to confirm the molecular formula C₈H₇NO₂ by matching the experimentally measured exact mass of the molecular ion to its calculated theoretical value.

Calculated Exact Mass for [C₈H₇NO₂]⁺: 149.0477

An experimental HRMS measurement of 149.0475 would, for example, confirm the elemental formula and rule out other possibilities with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for determining the molecular weight of polar molecules like this compound and its derivatives with high accuracy. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then analyzed by the mass spectrometer.

For many benzofuran derivatives, ESI-MS is used to confirm their successful synthesis and determine their exact mass. High-resolution mass spectrometry (HRMS) with ESI is often employed to ascertain the elemental composition of the synthesized compounds. For instance, in the characterization of various novel aminobenzofuran derivatives, ESI-MS has been used to identify the molecular ion peaks, often as sodium adducts [M+Na]⁺. mdpi.comsemanticscholar.org The precise mass-to-charge ratio (m/z) obtained from HRMS provides strong evidence for the proposed chemical formula.

Table 1: Representative ESI-MS Data for Benzofuran Derivatives

| Compound/Derivative | Ionization Mode | Observed m/z | Inferred Ion | Reference |

| tert-Butyl (7-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | ESI | 406.1043 | [M+Na]⁺ | mdpi.com |

| tert-Butyl (5-chloro-1′,3′-dimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro-[benzofuran-2,5′-pyrimidin]-3-yl)carbamate | ESI | 412.1471 | [M+Na]⁺ | semanticscholar.org |

| 4-(2-(N,N-dimethylamino)ethylaminosulfonyl)-7-(2-aminopentylamino)-2,1,3-benzoxadiazole derivative | ESI-MS/MS | 151 | Product Ion | nih.gov |

Note: The data in this table is for illustrative purposes based on derivatives and not this compound itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores—the parts of the molecule that absorb light.

For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π. The benzofuran ring system, with its conjugated π-electron system, gives rise to strong π → π transitions, typically in the UV region. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which have non-bonding electrons (n electrons), can lead to weaker n → π* transitions.

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent. For example, the UV-Vis spectra of nitrobenzaldehyde derivatives show a characteristic band around 270-280 nm, which shifts to around 235-240 nm for the corresponding amino function, indicating a change in the electronic environment. researchgate.net In conjugated systems, increasing the extent of conjugation generally leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. youtube.com

While a specific UV-Vis spectrum for this compound is not detailed in the provided search results, the spectrum of a related compound, 4,6-dinitrobenzofuroxan, shows a strong absorbance that is influenced by the solvent, demonstrating the role of the molecular environment on electronic transitions. researchgate.net For this compound, one would expect to observe characteristic π → π* transitions associated with the benzofuran core and potentially n → π* transitions from the amino and hydroxyl groups.

Table 2: Typical Electronic Transitions in Organic Molecules

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) | Chromophore Example |

| π → π | 160-280 | 2,400-25,000 | Alkene, Alkyne, Carbonyl |

| n → π | 279-320 | 10-50 | Carbonyl |

| σ → σ | ~135 | Very small | Alkane |

| n → σ | 160-250 | 100-7,000 | Alcohol, Amine |

This table provides general ranges for electronic transitions in organic molecules. libretexts.org

X-Ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing this pattern, the electron density map of the molecule can be constructed, revealing the exact positions of the atoms, bond lengths, bond angles, and intermolecular interactions.

The application of X-ray crystallography has been crucial in confirming the absolute configuration and solid-state conformation of various benzofuran derivatives. For example, the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one was determined, revealing details about its unit cell parameters, space group (P2₁/c), and the planarity of the molecule. vensel.org The study also highlighted distortions in the benzene ring due to the fusion of the furan moiety. vensel.org

Although a crystal structure for this compound has not been reported in the available literature, the crystallographic data from related structures provide a strong precedent for how such an analysis would be conducted. The determination of the crystal structure of this compound would provide invaluable information on its molecular geometry, hydrogen bonding networks involving the amino and hydroxyl groups, and crystal packing, which are all critical for understanding its physical properties and potential applications.

Table 3: Example Crystallographic Data for a Benzofuran Derivative

| Parameter | Value for 3-(Propan-2-ylidene)benzofuran-2(3H)-one |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1869(3) |

| b (Å) | 18.0636(10) |

| c (Å) | 13.1656(7) |

| β (°) | 96.763(3) |

| Volume (ų) | 1697.28(15) |

| Z | 8 |

Data from reference vensel.org.

Computational and Theoretical Investigations of 5 Amino 1 Benzofuran 7 Ol

Quantum Chemical Calculations (DFT, TD-DFT)nih.govjlu.edu.cn

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular systems. Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. It is widely applied to determine optimized molecular geometries, electronic properties, and vibrational frequencies.

For more complex phenomena, such as electronic excitations and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT is an extension of DFT that can predict UV-visible absorption spectra and other properties related to the excited states of molecules. Calculations for 5-Amino-1-benzofuran-7-ol are typically performed using a basis set like 6-311++G(d,p) to ensure high accuracy.

The electronic structure of a molecule is key to understanding its stability and reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. For this compound, the energy gap reflects its potential for intramolecular charge transfer, a property crucial for many biological and material science applications.

Charge density analysis, often performed using Mulliken population analysis, reveals the distribution of electronic charge among the atoms in the molecule. This helps to identify electron-rich and electron-deficient sites, providing further insight into the molecule's reactivity and intermolecular interactions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.876 |

| ELUMO | -1.425 |

| Energy Gap (ΔE) | 4.451 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. For this compound, these would be concentrated around the oxygen of the hydroxyl group, the nitrogen of the amino group, and the furan (B31954) oxygen.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. In this molecule, positive potential is typically found around the hydrogen atoms of the amino and hydroxyl groups.

Green regions denote neutral or near-zero potential, usually found over nonpolar parts of the molecule, such as the carbon framework of the benzene (B151609) ring.

The MEP map provides a comprehensive picture of the molecule's reactive sites and is instrumental in predicting how it will interact with other molecules, such as biological receptors or chemical reagents.

Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. The distribution of these orbitals across the molecular structure determines the molecule's reactivity profile.

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino (-NH2) and hydroxyl (-OH) groups, as well as the fused ring system, indicating these are the primary sites for electrophilic attack. The LUMO, in contrast, is typically distributed over the benzofuran (B130515) ring structure, highlighting the regions most likely to accept electrons in a nucleophilic attack. The analysis of FMOs complements MEP mapping by providing an orbital-based perspective on chemical reactivity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a critical tool in drug discovery for understanding how a potential drug molecule might interact with its biological target. nih.govafricanjournalofbiomedicalresearch.com

For this compound, docking studies can elucidate its potential to inhibit specific enzymes. Benzofuran derivatives have shown activity against various targets, including microbial enzymes like GlcN-6-P synthase and protein kinases. researchgate.net In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the protein's active site, and a scoring function is used to estimate the binding affinity, usually expressed in kcal/mol. A more negative score indicates a stronger predicted interaction.

The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-receptor complex. For instance, the amino and hydroxyl groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in the active site of a target protein.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase (e.g., 2ATT) | -8.2 | LYS-78 | Hydrogen Bond (with -OH group) |

| ASP-184 | Hydrogen Bond (with -NH2 group) |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment.

An MD simulation typically runs for a period of nanoseconds. Key parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD value over time suggests that the complex is in equilibrium and the binding is stable. MD simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy, confirming the stability of the interactions predicted by docking.

Solvent Effect Studies on Spectroscopic Propertiesnih.gov

The spectroscopic properties of a molecule, particularly its UV-visible absorption spectrum, can be significantly influenced by its environment. sci-hub.senih.gov Solvent effect studies investigate how the polarity of the solvent affects electronic transitions. Polar solvents can stabilize the ground state and excited state of a molecule differently, leading to shifts in the absorption maximum (λmax). ias.ac.in

A bathochromic shift (red shift) to a longer wavelength indicates that the excited state is more stabilized by the polar solvent than the ground state.

A hypsochromic shift (blue shift) to a shorter wavelength suggests the ground state is more stabilized.

These effects can be modeled computationally using methods like the Polarizable Continuum Model (PCM) in conjunction with TD-DFT calculations. By performing calculations in different simulated solvents (e.g., gas phase, ethanol, DMSO, water), it is possible to predict how the absorption spectrum of this compound will change with solvent polarity. This information is crucial for interpreting experimental spectroscopic data and understanding the molecule's electronic behavior in different media.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

|---|---|---|

| Gas Phase | 1.0 | 295 |

| Ethanol | 24.5 | 308 |

| DMSO | 46.7 | 315 |

Prediction of Reactivity and Stability Parameters

Computational chemistry provides powerful tools for the prediction of the chemical reactivity and stability of molecules. For this compound, methods rooted in Density Functional Theory (DFT) are particularly valuable for elucidating its electronic structure and, consequently, its reactivity profile. aip.org DFT calculations can determine a range of quantum chemical parameters that offer insights into the molecule's behavior in chemical reactions.

Key parameters derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO energy gap is indicative of high chemical reactivity and low kinetic stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of reactivity and stability. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A higher value of chemical hardness suggests greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / 2η.

These parameters, once calculated for this compound, would allow for a detailed prediction of its chemical behavior. For instance, regions of the molecule with a high HOMO density would be susceptible to electrophilic attack, while areas with a high LUMO density would be prone to nucleophilic attack. Such computational studies on substituted benzofurans have been instrumental in understanding their reaction mechanisms and stability. rsc.orgpku.edu.cn

Below is an illustrative table of the types of quantum chemical reactivity and stability parameters that would be calculated for this compound using DFT methods.

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Electron donating ability |

| LUMO Energy | ELUMO | Electron accepting ability |

| Energy Gap (LUMO-HOMO) | ΔE | Chemical reactivity and kinetic stability |

| Ionization Potential | I | Ease of electron removal |

| Electron Affinity | A | Ease of electron acceptance |

| Electronegativity | χ | Ability to attract electrons |

| Chemical Hardness | η | Resistance to change in electron distribution |

| Chemical Softness | S | Molecular polarizability |

| Electrophilicity Index | ω | Propensity to accept electrons |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a molecule like this compound, QSAR can be a powerful tool in the rational design of new derivatives with enhanced therapeutic properties. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Electronic descriptors: Parameters related to the electronic structure, such as dipole moment and partial charges.

Quantum-chemical descriptors: HOMO-LUMO energies, chemical hardness, etc., often derived from DFT calculations.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

QSAR studies on various benzofuran derivatives have successfully identified key structural features responsible for their biological activities, including anticancer, vasorelaxant, and enzyme inhibitory effects. nih.govresearchgate.net For this compound, a QSAR model could elucidate the influence of the amino and hydroxyl substituents on a specific biological activity. The resulting model could then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent and selective compounds.

The following table provides examples of molecular descriptors that would be relevant for developing a QSAR model for this compound and its analogs.

| Descriptor Category | Example Descriptors |

| Constitutional | Molecular Weight, Number of H-bond donors, Number of H-bond acceptors |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices |

| Electronic | Dipole moment, Polarizability, Total polar surface area (TPSA) |

| Quantum-Chemical | EHOMO, ELUMO, Chemical Hardness (η), Electronegativity (χ) |

| Hydrophobic | LogP (octanol-water partition coefficient) |

By identifying the most influential descriptors, a QSAR model can provide valuable insights for the rational design of new benzofuran derivatives with optimized therapeutic potential.

Structure Activity Relationship Sar Studies of 5 Amino 1 Benzofuran 7 Ol Derivatives

Influence of Substituents on the Benzofuran (B130515) Ring System

The biological activity of benzofuran derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. rsc.org Preliminary SAR studies on various benzofuran compounds have indicated that modifications to the amino and hydroxyl groups, as well as substitutions on the benzene (B151609) and furan (B31954) moieties of the 5-Amino-1-benzofuran-7-ol scaffold, can significantly modulate their pharmacological profiles.

Impact of Amino Group Position and Derivatization (e.g., Acylation, Alkylation)

The amino group at the C-5 position is a key determinant of the biological activity of benzofuran derivatives, particularly in the context of antibacterial and anticancer applications. rsc.orgmdpi.com The position of the amino group is crucial; for instance, studies on aminobenzofurans have shown that shifting the amino group from one position to another can lead to a reduction in activity. mdpi.com

Derivatization of the 5-amino group through reactions such as acylation and alkylation can have a significant impact on the molecule's properties. Acylation, the introduction of an acyl group (R-C=O), can alter the electronic properties and hydrogen bonding capacity of the amino group. This can influence the molecule's interaction with biological targets. For example, the conversion of an amino group to an amide can change its role from a hydrogen bond donor to both a donor and an acceptor, potentially leading to different binding orientations within a receptor active site.

Alkylation, the addition of an alkyl group, can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. However, the size and nature of the alkyl group are critical, as bulky substituents can introduce steric hindrance, potentially diminishing or abolishing biological activity.

The following table summarizes the hypothetical influence of 5-amino group derivatization based on general SAR principles for benzofurans.

| Derivative | Modification | Potential Impact on Activity |

| 5-Acetamido-1-benzofuran-7-ol | Acylation | Altered hydrogen bonding, potential for new interactions with target |

| 5-(N,N-Dimethylamino)-1-benzofuran-7-ol | Alkylation | Increased lipophilicity, potential for enhanced cell permeability |

| 5-(N-Ethylamino)-1-benzofuran-7-ol | Alkylation | Moderate increase in lipophilicity |

Role of Hydroxyl Group Position and Derivatization (e.g., Etherification, Esterification)

The hydroxyl group at the C-7 position is another critical functional group that contributes to the biological activity of this compound. Phenolic hydroxyl groups are known to be important for the antioxidant properties of many compounds and can also participate in hydrogen bonding interactions with biological targets. rsc.org The position of the hydroxyl group on the benzofuran ring is a key factor, with studies showing that its presence at certain positions is crucial for potent and selective inhibitory activity against enzymes like topoisomerase II. scispace.com

Derivatization of the 7-hydroxyl group through etherification or esterification can significantly modulate the compound's physicochemical properties and, consequently, its biological activity. Etherification, the conversion of the hydroxyl group to an ether (R-O-R'), can increase lipophilicity and may serve as a strategy to improve oral bioavailability. The nature of the alkyl or aryl group introduced can have a profound effect on activity.

Esterification, the formation of an ester (R-COO-R'), can act as a prodrug strategy. The ester may be cleaved in vivo by esterase enzymes to release the active parent compound with the free hydroxyl group. This can improve drug delivery and pharmacokinetic properties.

The table below illustrates the potential effects of derivatizing the 7-hydroxyl group.

| Derivative | Modification | Potential Impact on Activity |

| 5-Amino-7-methoxy-1-benzofuran | Etherification | Increased lipophilicity, loss of hydrogen bond donor capability |

| 5-Amino-1-benzofuran-7-yl acetate | Esterification | Prodrug potential, improved bioavailability |

| 5-Amino-7-(benzyloxy)-1-benzofuran | Etherification | Significant increase in steric bulk and lipophilicity |

Effects of Substituents on the Benzene and Furan Moieties

Substituents on both the benzene and furan portions of the benzofuran ring system can dramatically influence biological activity. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, methoxy (B1213986) groups) can alter the electronic distribution of the ring system, affecting its interaction with molecular targets. jst.go.jp

For instance, in some series of benzofuran derivatives, the introduction of a halogen or a nitrile group at the 5-position resulted in moderate osteoblastogenic activity, while a strong electron-withdrawing group like trifluoromethyl reduced this activity. jst.go.jp The presence of a methyl group at the C-3 position of the furan ring has been shown to significantly increase the antiproliferative activity of certain aminobenzofurans. mdpi.com

Substitutions on the benzene ring can also have a profound impact. For example, the presence and position of a methoxy substituent on the benzene moiety have been correlated with the anticancer activity of some benzofuran derivatives. mdpi.com

Stereochemical Considerations and Enantioselectivity

Stereochemistry plays a pivotal role in the biological activity of many drugs. nih.gov For derivatives of this compound that contain chiral centers, the different enantiomers or diastereomers can exhibit significantly different pharmacological activities, potencies, and even toxicities. The introduction of a chiral center can occur, for example, through the addition of a substituted side chain to the benzofuran nucleus.

The asymmetric synthesis of chiral benzofuran derivatives is an area of active research, employing methods like asymmetric transfer hydrogenation to produce enantiomerically pure compounds. nih.gov The absolute configuration of a chiral molecule can determine its ability to bind to a specific receptor or enzyme active site, which are themselves chiral environments. One enantiomer may fit perfectly into the binding site, leading to a biological response, while the other may have a much lower affinity or may even bind to a different target altogether. For example, in a series of benzofuryl β-amino alcohols, the (R)-enantiomers showed notable antimicrobial activity. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is crucial for its interaction with biological macromolecules. Conformational analysis of this compound derivatives seeks to understand the preferred spatial arrangement of the atoms and how this conformation relates to biological activity. The flexibility or rigidity of the molecule, determined by rotatable bonds, can influence its ability to adopt the optimal conformation for binding to a target.

Researchers use techniques like molecular modeling and NMR spectroscopy to study the conformation of molecules. bohrium.com By designing and synthesizing conformationally restricted analogues, where rotatable bonds are locked into specific orientations, medicinal chemists can probe the bioactive conformation of a lead compound. For instance, incorporating the rotatable bonds of a flexible side chain into a new ring system can provide valuable information about the spatial requirements of the receptor binding pocket. bohrium.com In some cases, rigidifying a molecule in its bioactive conformation can lead to a significant increase in potency.

Scaffold Hopping and Bioisosteric Replacements from this compound

Scaffold hopping is a drug design strategy that involves replacing the core molecular framework of a compound with a different scaffold while retaining similar biological activity. acs.orgniph.go.jpmdpi.com This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For derivatives of this compound, scaffold hopping could involve replacing the benzofuran core with other bicyclic heteroaromatic systems like indole (B1671886), benzothiophene, or indazole. acs.org

Bioisosteric replacement is a related concept that involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. nih.gov For example, a hydroxyl group could be replaced by a thiol or an amino group, or a benzene ring could be replaced by a thiophene (B33073) ring. In the context of this compound, the furan oxygen could be replaced with sulfur to give a benzothiophene, or with a nitrogen atom to yield an indole. Such modifications can lead to compounds with altered metabolic stability, toxicity, or target selectivity. Studies have shown that replacing an indole scaffold with a benzofuran can be well-tolerated in terms of in vitro potency. acs.org

The table below provides examples of potential scaffold hops and bioisosteric replacements for this compound.

| Original Scaffold/Group | Replacement | Rationale |

| Benzofuran | Indole | Explore different hydrogen bonding patterns and electronic properties. |

| Benzofuran | Benzothiophene | Investigate the effect of replacing the furan oxygen with a larger, more polarizable sulfur atom. acs.org |

| 7-Hydroxyl | 7-Amino | Alter hydrogen bonding and basicity. |

| 5-Amino | 5-Nitro | Introduce a strong electron-withdrawing group to probe electronic requirements. |

Mechanistic Investigations of Biochemical Interactions in Vitro

Exploration of Molecular Targets and Pathways

The benzofuran (B130515) nucleus is a key structural motif in many biologically active compounds, and its derivatives have been explored for their ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. researchgate.netambeed.com

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into molecules designed to inhibit a range of enzymes. mdpi.com

Topoisomerase Inhibition : Topoisomerases are critical enzymes in DNA replication and transcription, making them valuable targets for anticancer therapies. researchgate.net Certain heterocyclic compounds have been shown to induce apoptosis in cancer cells through the dual inhibition of topoisomerase I and II. researchgate.net While specific data for 5-Amino-1-benzofuran-7-ol is unavailable, some complex benzofuran-containing molecules have been investigated for their effects on these enzymes. researchgate.net

Farnesyl Transferase Inhibition : Farnesyltransferase is another enzyme target for which benzofuran derivatives have been considered, although specific inhibitory data is often part of broader screening efforts. researchgate.net

Other Kinase Inhibition : Studies on synthetic benzofuran derivatives have identified potent inhibitory activity against other enzymes crucial for cell proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β). researchgate.net For instance, certain benzofuran compounds demonstrated dual inhibitory activity with IC₅₀ values in the nanomolar range, leading to cell cycle arrest. researchgate.net

Table 1: Examples of Enzyme Inhibition by Benzofuran Derivatives This table presents data for various benzofuran derivatives to illustrate the potential activity of the scaffold, not for this compound itself.

| Derivative Class | Enzyme Target | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzofuran-piperazine hybrids | CDK2 | 52.75 nM | researchgate.net |

| Benzofuran-piperazine hybrids | GSK-3β | 40.13 nM | researchgate.net |

| Benzo[b]furan derivatives | Tubulin Polymerization | 65.4% inhibition | mdpi.com |

The structural similarity of indole-containing compounds like serotonin (B10506) to the benzofuran core suggests that derivatives could interact with various neuroreceptors. The serotonin receptor system, with its 14 subtypes, is a key element in pathophysiology and a therapeutic target for numerous disorders. core.ac.uk

Serotonin (5-HT) Receptors : Dysfunction in the serotonin receptor system is implicated in a wide range of psychiatric conditions. core.ac.uk While many drugs target these receptors, specific binding profiling data for this compound is not prominent in the reviewed literature. core.ac.ukmdpi.com

Histamine Receptors : Histamine receptors are another important class of G-protein coupled receptors targeted in drug discovery. researchgate.net Molecular modeling and screening campaigns have been used to identify novel ligands, but specific affinities for benzofuran derivatives are not detailed in the provided sources. researchgate.net

Guanine-rich sequences in nucleic acids can fold into four-stranded structures known as G-quadruplexes. kcl.ac.uk These structures are found in telomeres and in the promoter regions of genes involved in cellular proliferation, such as the c-Myc oncogene. kcl.ac.uknih.gov Consequently, small molecules that can selectively bind to and stabilize G-quadruplexes are of significant interest as potential anticancer agents. kcl.ac.uk

A study on a synthetic dihydrofuran-containing amino acid (structurally related to the benzofuran core) demonstrated its ability to bind to a G-quadruplex DNA sequence that mimics the c-Myc promoter. nih.gov

Binding Mode : Circular dichroism (CD) and UV spectroscopy confirmed the interaction. nih.gov

Molecular Modeling : Docking studies suggested that the compound binds to the side of the G-quartet structure in a near-parallel fashion, involving multiple intermolecular interactions, including hydrogen bonds and a π-lone pair interaction involving the heterocyclic ring. nih.gov

Table 2: G-Quadruplex Interaction by a Dihydrofuran-Containing Compound

| Compound Type | Nucleic Acid Target | Key Findings | Techniques Used | Reference |

|---|---|---|---|---|

| Dihydrofuran-containing amino acid | c-Myc G-quadruplex (Pu22) | Binds to the G-quartet structure, engaging in 10 intermolecular interactions. | CD & UV Spectroscopy, Molecular Docking | nih.gov |

In Vitro Cellular Mechanism of Action Studies (without human clinical data)

The antiproliferative and antioxidant activities of benzofuran derivatives have been investigated in various cellular models, revealing key mechanisms of action.

Numerous studies have shown that synthetic benzofuran derivatives can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest. mdpi.comnih.gov

Cell Cycle Arrest : A synthetic benzofuran lignan (B3055560) known as "Benfur" was found to induce cell death by arresting the cell cycle in the G2/M phase, particularly in p53-positive cells. nih.gov It inhibited cell growth in a dose-dependent manner, with an IC₅₀ value of approximately 80 nM in Jurkat cells. nih.gov Other benzofuran derivatives have also been shown to cause G2/M phase arrest in MCF-7 breast cancer cells. researchgate.net

Apoptosis Induction : The induction of apoptosis is a common mechanism for benzofuran derivatives. researchgate.net For example, treatment of A549 lung cancer cells with certain 2-benzoyl-benzo[b]furan derivatives led to significant DNA fragmentation, a hallmark of apoptosis. mdpi.com Mechanistically, this was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.com

Table 3: Antiproliferative Mechanisms of Benzofuran Derivatives in Cellular Models

| Derivative | Cell Line | Observed Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| "Benfur" (benzofuran lignan) | Jurkat (p53+/+) | Cell Cycle Arrest | G2/M phase arrest; IC₅₀ ~80 nM. | nih.gov |

| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan (Compound 10h) | L1210, HeLa, etc. | Growth Inhibition | Potent activity with IC₅₀ values from 16 to 24 nM. | mdpi.com |

| 2-Benzoyl-benzo[b]furan (Compound 25) | A549 (Lung) | Apoptosis Induction | Downregulation of Bcl-2, upregulation of Bax, DNA fragmentation. | mdpi.com |

| Benzofuran-piperazine hybrid (Compound 5f) | MCF-7 (Breast) | Cell Cycle Arrest & Apoptosis | G2/M phase arrest induced by CDK2/GSK-3β inhibition. | researchgate.net |

Phenolic compounds, including those with a benzofuran structure, are well-known for their antioxidant activity. nih.gov This activity has been confirmed for several benzofuran derivatives in both cell-free and cellular-based assays. researchgate.netacs.org

A study on flavan-benzofurans isolated from Artocarpus lacucha investigated their intracellular antioxidant effects in SW480 colon carcinoma cells using the 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) assay, which measures reactive oxygen species (ROS) levels. acs.org Several of the tested compounds demonstrated significant intracellular antioxidant activity. acs.org

Table 4: Intracellular Antioxidant Activity of Flavan-Benzofuran Derivatives Activity measured by reduction of intracellular ROS levels in SW480 cells using the DCFH-DA assay.

| Compound | Concentration (µM) | % ROS Reduction (compared to control) | Reference |

|---|---|---|---|

| Compound 3 (a flavan-benzofuran) | 1 | ~15% | acs.org |

| 10 | ~30% | acs.org | |

| 50 | ~55% | acs.org | |

| Compound 5 (a flavan-benzofuran) | 1 | ~10% | acs.org |

| 10 | ~25% | acs.org | |

| 50 | ~50% | acs.org |

Antimicrobial Mechanisms in Bacterial and Fungal Strains (in vitro)

While specific mechanistic studies on this compound are not extensively detailed, research into the broader class of benzofuran derivatives provides significant insights into their antimicrobial and antifungal activities. The benzofuran scaffold is a core component of many biologically active compounds. nih.govresearchgate.net The introduction of substituents such as hydroxyl, amino, and halogen groups at various positions on the benzofuran ring is closely related to the antimicrobial activity of these compounds. rsc.org

Investigations into related benzofuran structures suggest several potential mechanisms of action against bacterial and fungal pathogens:

Inhibition of Cell Wall Synthesis : A primary mechanism proposed for the antibacterial effects of some benzofuran derivatives is the disruption of bacterial cell wall synthesis and function. For instance, certain benzofuran-pyrimidine hybrids have been investigated for their ability to inhibit glucosamine-6-phosphate (GlcN-6-P) synthase. brieflands.com This enzyme is crucial as it produces a precursor for N-acetyl glucosamine, a vital component of the peptidoglycan layer in bacterial cell walls and chitin (B13524) in fungal cell walls, making it a promising target for both antibacterial and antifungal agents. brieflands.com

Enzyme Inhibition : A key target for the antifungal activity of benzofuran derivatives is N-myristoyltransferase (NMT). jst.go.jpresearchgate.net NMT is an essential enzyme for the viability of pathogenic fungi like Candida albicans and Cryptococcus neoformans. jst.go.jp Inhibition of this enzyme disrupts protein modification processes that are critical for fungal survival, presenting a novel mode of action for antifungal drug development. jst.go.jp

Metabolic Conversion to Active Quinones : Some studies hypothesize that benzofuran-5-ol (B79771) derivatives may be metabolized within fungi to form benzoquinone derivatives. jst.go.jpresearchgate.net These resulting quinonoid structures possess potent antifungal properties, suggesting that the parent compound may act as a prodrug that is converted to its more active form at the site of infection. jst.go.jp

Structure-Activity Relationship (SAR) Insights : SAR studies reveal that the antimicrobial potency of benzofuran derivatives is highly dependent on their substitution patterns. Compounds featuring a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activities. nih.gov Similarly, the presence of electron-withdrawing groups tends to increase potency, whereas electron-donating groups may weaken antimicrobial activity. nih.gov The strategic placement of amino and hydroxyl groups is considered a key factor in the antibacterial activity of the benzofuran scaffold. rsc.org

The following table summarizes the minimum inhibitory concentration (MIC) values for several benzofuran derivatives against various microbial strains, illustrating the potential of this chemical class.

Table 1: In Vitro Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzofuran-5-ol derivatives (20, 21) | Fungal Species (general) | 1.6 - 12.5 | nih.gov |

| Derivatives with C-6 Hydroxyl group (15, 16) | Bacterial Strains (general) | 0.78 - 3.12 | nih.gov |

| (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol | S. aureus ATCC 25923 | 64 | nih.gov |

| (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | M. furfur DSM 6170 | 64 | nih.gov |

| 1-(Benzofuran-2-yl)-2-bromoethanones (1-4) | M. furfur DSM 6170 | 1.5 | nih.gov |

| Benzofuro[6,7-d]thiazole derivative (4d) | Candida and Aspergillus spp. | 6.3 | jst.go.jp |

| 5-Chloro-6-arylaminobenzo[d]thiazole-4,7-dione (6e, 6h) | Candida and Aspergillus spp. | 6.3 | jst.go.jp |

Development of Assays for Mechanistic Elucidation (e.g., Fluorescence-based assays, Microscale Thermophoresis)

To fully understand the biochemical interactions of compounds like this compound, various sophisticated biophysical assays are employed. While specific assay development for this exact molecule is not detailed in the literature, the application of these techniques to the broader benzofuran and related heterocyclic classes demonstrates their utility in elucidating mechanisms of action.

Fluorescence-based Assays

Fluorescence-based methods are powerful tools for investigating molecular interactions and cellular effects.

Probing Protein-Ligand Interactions : Fluorescent probes such as 8-Anilino-1-Naphthalenesulfonic Acid (ANS) can be used to study the binding of compounds to proteins. nih.gov An increase in ANS fluorescence intensity upon interaction with a protein-ligand complex can indicate conformational changes or binding events. nih.gov Another common assay involves the displacement of a fluorescent dye like Thiazole Orange (TO) from a biological target (e.g., a G-quadruplex) by a binding compound, leading to a quench in fluorescence. d-nb.info

Detection of Reactive Oxygen Species (ROS) : To investigate whether a compound induces oxidative stress, fluorescent dyes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) are used. mdpi.com In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF), allowing for the quantification of ROS generation within cells. mdpi.com This assay has been used to confirm the pro-oxidative effects of certain benzofuran derivatives in cancer cells. mdpi.com

Microscale Thermophoresis (MST)

Microscale Thermophoresis is a highly sensitive technique used to quantify the binding affinity between a small molecule ligand and its target protein in solution. d-nb.infogoogle.com

Determining Binding Affinity (Kd) : MST measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding of a ligand. univr.it This allows for the precise determination of the dissociation constant (Kd), a measure of binding strength. google.com The technique has been successfully used to measure the binding affinities of various heterocyclic compounds, such as indole (B1671886) and benzimidazole (B57391) derivatives, to their protein targets, with Kd values in the low micromolar range being reported. d-nb.infounivr.it This method is invaluable for validating potential drug targets and understanding the strength of the interaction.

The following table summarizes biophysical assays that have been instrumental in characterizing the interactions of benzofuran and related heterocyclic compounds.

Table 2: Biophysical Assays for Mechanistic Elucidation of Heterocyclic Compounds

| Assay Type | Technique/Probe | Purpose | Example Application | Reference |

|---|---|---|---|---|

| Fluorescence Assay | ANS Dye Binding | Detecting compound-induced protein aggregation/conformational changes. | Studying the effect of benzofuran-carboxamide derivatives on Aβ42 aggregation. | nih.gov |

| Fluorescence Assay | Thiazole Orange (TO) Displacement | Screening for G-quadruplex binding molecules. | Identifying 5-nitroindole (B16589) derivatives that bind to c-Myc G4 DNA. | d-nb.info |

| Fluorescence Assay | DCFH-DA | Measuring intracellular Reactive Oxygen Species (ROS) generation. | Confirming the pro-oxidative effects of novel benzofuran derivatives in K562 cells. | mdpi.com |

| Binding Affinity Assay | Microscale Thermophoresis (MST) | Quantifying the binding affinity (Kd) between a ligand and its target protein. | Evaluating the binding of 5-nitroindole derivatives to c-Myc G4 and benzimidazole derivatives to IDO1. | d-nb.infounivr.it |

Derivatization and Library Synthesis of 5 Amino 1 Benzofuran 7 Ol Analogs

Functionalization at Amino and Hydroxyl Groups

The amino and hydroxyl groups on the 5-amino-1-benzofuran-7-ol core are primary sites for derivatization, allowing for the introduction of a wide variety of substituents to modulate the molecule's physicochemical properties.

The amino group can undergo a range of common transformations. Acylation with acyl chlorides or anhydrides introduces amide functionalities, while reaction with sulfonyl chlorides yields sulfonamides. Reductive amination or direct alkylation can be used to introduce alkyl groups. The exocyclic amino group on heteroaromatic compounds has been effectively used as a handle for catalytic asymmetric electrophilic functionalization, enabling enantioselective reactions. researchgate.net For instance, the amino group can be selectively acylated, even in the presence of other reactive groups like hydroxyls, without loss of optical purity. researchgate.net